![molecular formula C11H15ClFN B1449705 1-[(3-Fluorophenyl)methyl]cyclobutan-1-amine hydrochloride CAS No. 1439896-38-4](/img/structure/B1449705.png)
1-[(3-Fluorophenyl)methyl]cyclobutan-1-amine hydrochloride
Übersicht
Beschreibung
1-[(3-Fluorophenyl)methyl]cyclobutan-1-amine hydrochloride is an organic compound with the CAS Number: 1439896-38-4 . It has a molecular weight of 215.7 . The compound appears as a powder and is typically stored at a temperature of 4 °C .
Molecular Structure Analysis
The IUPAC name for this compound is 1-(3-fluorobenzyl)cyclobutan-1-amine hydrochloride . The InChI code is 1S/C11H14FN.ClH/c12-10-4-1-3-9(7-10)8-11(13)5-2-6-11;/h1,3-4,7H,2,5-6,8,13H2;1H . The InChI key is OQJVCQKQTMEBGQ-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
The compound is a powder in physical form . It has a molecular weight of 215.7 . The storage temperature for this compound is 4 °C .Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
The scientific research surrounding 1-[(3-Fluorophenyl)methyl]cyclobutan-1-amine hydrochloride primarily focuses on its synthesis and potential applications in various fields. While the exact compound was not directly found, related research indicates significant interest in cyclobutane derivatives for their versatile applications, including medicinal chemistry and material science.
Chemical Synthesis and Analytical Characterization : The synthesis and analytical characterization of cyclobutane derivatives, such as those related to research chemicals, provide foundational knowledge for understanding the chemical properties and potential applications of 1-[(3-Fluorophenyl)methyl]cyclobutan-1-amine hydrochloride. These studies involve identifying compounds through chromatographic and spectroscopic methods, highlighting the importance of accurate identification for further research applications (McLaughlin et al., 2016).
Cyclobutane Functionalization : The development of synthetic methods for polysubstituted aminocyclobutanes, aiming at high diastereo- and enantioselectivity, is crucial for producing biologically active compounds. This research underscores the value of cyclobutane derivatives in synthesizing complex molecules with potential therapeutic applications (Feng et al., 2019).
Antidepressive Activity Study : The investigation into compounds with a similar structure, focusing on their antidepressant activities, suggests potential pharmaceutical applications. Such research is vital for identifying new therapeutic agents and understanding the biological activity of cyclobutane derivatives (Yuan, 2012).
Medicinal Chemistry Applications : The synthesis of protected 2-aminocyclobutanones demonstrates the utility of cyclobutane derivatives as synthons for developing inhibitors of specific enzymes. This approach is critical for medicinal chemistry, offering pathways to novel drug discovery and development (Mohammad et al., 2020).
Cyclobutane in Drug Design : The efficient synthesis of cyclobutane-containing compounds as VLA-4 antagonists highlights the role of cyclobutane derivatives in designing new drugs. Such studies demonstrate the cyclobutane ring's potential in creating bioactive molecules with specific therapeutic targets (Brand et al., 2003).
Safety And Hazards
Eigenschaften
IUPAC Name |
1-[(3-fluorophenyl)methyl]cyclobutan-1-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14FN.ClH/c12-10-4-1-3-9(7-10)8-11(13)5-2-6-11;/h1,3-4,7H,2,5-6,8,13H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQJVCQKQTMEBGQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)(CC2=CC(=CC=C2)F)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15ClFN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(3-Fluorophenyl)methyl]cyclobutan-1-amine hydrochloride | |
CAS RN |
1439896-38-4 | |
| Record name | Cyclobutanamine, 1-[(3-fluorophenyl)methyl]-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1439896-38-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



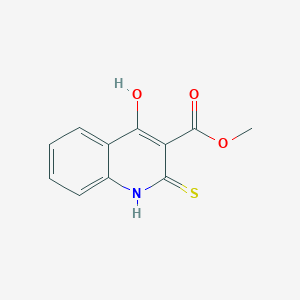

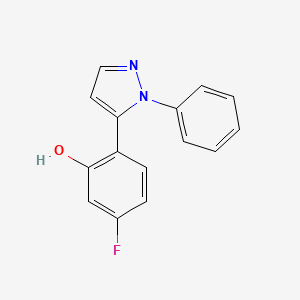
![6-amino-2-[(4-methoxyphenyl)amino]pyrimidin-4(3H)-one](/img/structure/B1449627.png)
![4H,5H-[1,2,4]triazolo[1,5-a]pyrimidin-5-one](/img/structure/B1449628.png)

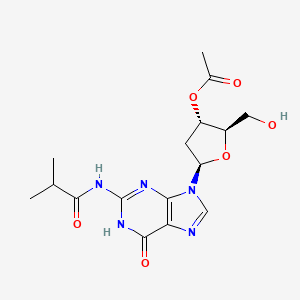
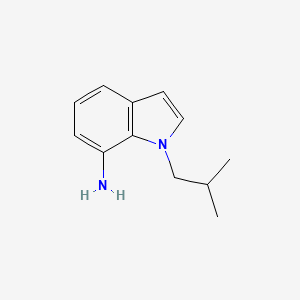
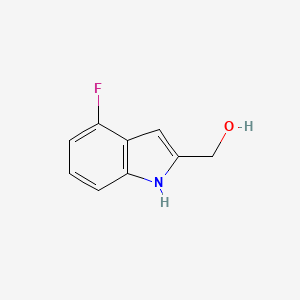
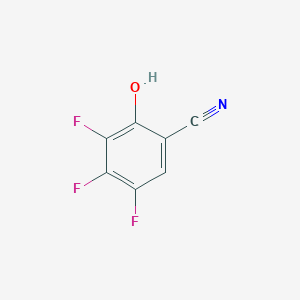
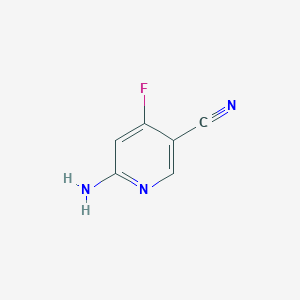
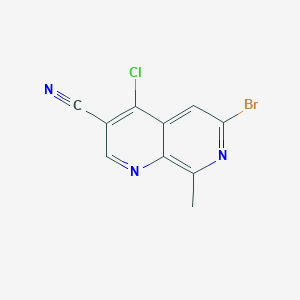
![2-(2-Fluorophenyl)-3H-imidazo[4,5-c]pyridine methanesulfonate](/img/structure/B1449642.png)
![1-{[3-Fluoro-5-(trifluoromethyl)phenyl]methyl}piperazine](/img/structure/B1449643.png)